
1-(2-Hydroxyethyl)-3-methylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-3-methylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-3-methylquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinazoline ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydroxyethyl)-3-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)-3-methylquinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethyl)-3-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The hydroxyethyl group may enhance its binding affinity and specificity. Pathways involved include inhibition of kinase activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Quinazoline: The parent compound with a simpler structure.
4-Aminoquinazoline: Known for its use in anticancer drugs.
2-Methylquinazoline: Another derivative with distinct biological activities.
Uniqueness: 1-(2-Hydroxyethyl)-3-methylquinazoline-2,4(1H,3H)-dione stands out due to its hydroxyethyl group, which can enhance its solubility and reactivity. This makes it a versatile compound for various applications, distinguishing it from other quinazoline derivatives.
Eigenschaften
CAS-Nummer |
113366-93-1 |
|---|---|
Molekularformel |
C11H12N2O3 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)-3-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C11H12N2O3/c1-12-10(15)8-4-2-3-5-9(8)13(6-7-14)11(12)16/h2-5,14H,6-7H2,1H3 |
InChI-Schlüssel |
GWAQJXXYPFCPBX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


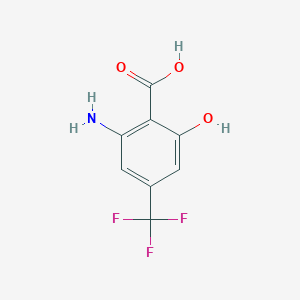
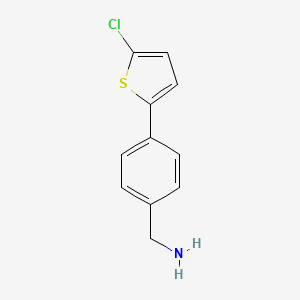

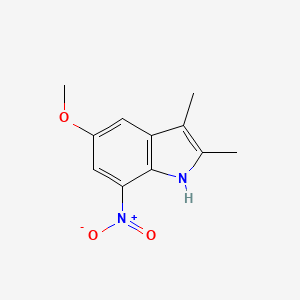

![3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11881642.png)


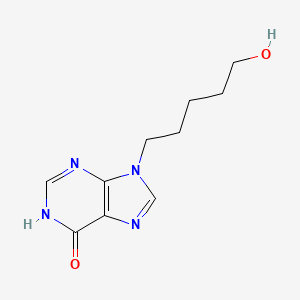



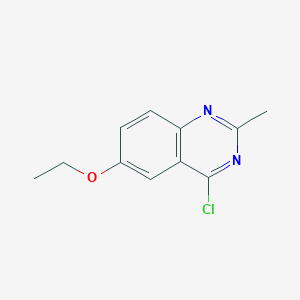
![6-Chloro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11881714.png)
